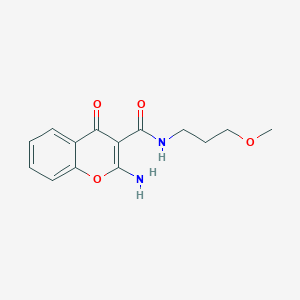

2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(3-methoxypropyl)-4-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-19-8-4-7-16-14(18)11-12(17)9-5-2-3-6-10(9)20-13(11)15/h2-3,5-6H,4,7-8,15H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFRWCYUUGCYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=C(OC2=CC=CC=C2C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Condensation via Knoevenagel-Michael Addition

A widely adopted approach for 4H-chromene derivatives involves the one-pot condensation of aldehydes, malononitrile, and β-dicarbonyl compounds. For the target carboxamide, modifications to this protocol are necessary.

Procedure :

-

Reactants :

-

4-Oxo-4H-chromene-3-carbaldehyde (synthesized via prior oxidation of 4H-chromene)

-

Malononitrile (or cyanoacetamide for carboxamide formation)

-

3-Methoxypropylamine

-

-

Catalyst : Nano silica-bonded 5-n-propyl-octahydro-pyrimido[1,2-a]azepinium chloride (NSB-DBU).

-

Conditions : Ethanol reflux (6–8 h), followed by amidation at 50°C for 2 h.

Mechanistic Insight :

-

Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

-

Michael Addition : The amine attacks the electrophilic β-carbon, followed by cyclization to form the chromene core.

-

Amidation : In situ conversion of the nitrile to carboxamide occurs via hydrolysis and subsequent coupling with 3-methoxypropylamine.

Stepwise Synthesis via Chromene Ester Intermediates

Ethyl 2-Amino-4-Oxo-4H-Chromene-3-Carboxylate as a Precursor

This method leverages ester intermediates for controlled amidation.

Procedure :

-

Synthesis of Ethyl 2-Amino-4-Oxo-4H-Chromene-3-Carboxylate :

-

Amidation with 3-Methoxypropylamine :

Characterization Data :

-

¹H NMR (DMSO-d₆) : δ 8.87 (s, 1H, chromene-H), 8.74 (t, J = 5.8 Hz, 1H, NH), 3.73 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂-O), 2.55 (m, 2H, CH₂-NH).

-

¹³C NMR : 161.42 ppm (C=O), 55.44 ppm (OCH₃), 41.41 ppm (CH₂-NH).

Catalytic Systems for Enhanced Efficiency

Heterogeneous Catalysts

MOF-5 (Metal-Organic Framework) :

γ-Fe₂O₃-Im-Py/WO₄ :

Green Chemistry Approaches

Aqueous Media Synthesis

Procedure :

Advantages :

Mechanistic Comparison of Key Methods

| Method | Catalyst | Time (h) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| MCR (NSB-DBU) | NSB-DBU | 2.5 | 88 | High atom economy |

| Stepwise (DABCO) | DABCO | 4 | 89 | Controlled amidation |

| Green (Ca(OH)₂) | Ca(OH)₂ | 0.7 | 85 | Solvent-free, low energy |

| Heterogeneous (MOF-5) | MOF-5 | 1.5 | 92 | Reusable catalyst |

Challenges and Optimization Strategies

-

Regioselectivity : Competing pathways may yield 2H-chromene byproducts. Using bulky amines (e.g., 3-methoxypropylamine) favors 4H-chromene formation.

-

Purification : Silica gel chromatography (ethyl acetate:methanol, 9:1) effectively isolates the carboxamide.

-

Scale-Up : Continuous flow reactors with immobilized catalysts improve throughput for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amino and methoxypropyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The applications of 2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide can be categorized into several key areas:

Anticancer Activity

Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications on the chromene scaffold can enhance anticancer potency. A compound structurally related to this compound showed promising results in inhibiting tumor growth with IC50 values below 1 μM against certain human tumor cells, suggesting that similar derivatives may possess comparable efficacy .

Antimicrobial Properties

Compounds within the chromene family have also been explored for their antimicrobial activities. Various substitutions on the chromene structure have been linked to enhanced effectiveness against bacterial and fungal strains. The presence of functional groups such as methoxypropyl can influence the compound's interaction with microbial targets, potentially leading to improved antimicrobial action .

Antioxidant Activity

Chromene derivatives are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The structural features of this compound may contribute to its ability to scavenge free radicals effectively .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving condensation reactions between appropriate aldehydes and cyclic compounds under catalytic conditions. The use of organocatalysts has been reported to facilitate the formation of chromene derivatives efficiently while minimizing environmental impact .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of chromene derivatives, compounds were tested against multiple cancer cell lines using the MTT assay. The results indicated that specific modifications on the chromene scaffold significantly enhanced cytotoxicity, with some derivatives exhibiting over 80% inhibition at low concentrations .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various chromene derivatives, including those related to this compound. The study found that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

4-Oxo-4H-Chromene-3-Carboxaldehyde

A foundational analog, 4-oxo-4H-chromene-3-carboxaldehyde, lacks the amino and carboxamide groups but shares the chromene core. It serves as a precursor in annulation and cycloaddition reactions, enabling the synthesis of fused heterocycles like diazepines . The carboxaldehyde group in this compound is reactive but less stable in biological environments compared to the carboxamide group in the target compound.

N-(3-Chlorophenyl)-4-Oxo-4H-Chromene-3-Carboxamide

This compound, co-crystallized with human MAO-B (PDB: 6FW0), features a 3-chlorophenyl substituent on the carboxamide. In contrast, the methoxypropyl chain in the target compound may improve solubility but reduce hydrophobic binding efficacy.

Carboxamide-Modified Analogs

N3-Aryl-1-Alkyl-4-Oxo-1,4-Dihydro-Naphthyridine-3-Carboxamide

These naphthyridine derivatives share the 4-oxo and carboxamide motifs but replace the chromene core with a naphthyridine ring. For example, compound 67 (C26H35N3O2) exhibits a pentyl chain and an adamantyl group, which confer high lipophilicity and potent enzyme inhibition. The target compound’s methoxypropyl group likely reduces logP values, favoring better aqueous solubility .

2-Amino-N-(Arylsulfinyl)-Acetamide Inhibitors

Patent-pending 2-amino-N-(arylsulfinyl)-acetamides target bacterial aminoacyl-tRNA synthetases. While these compounds share the acetamide backbone, the arylsulfinyl group enhances enzyme selectivity.

Key Research Findings

Substituent Impact on Solubility : The methoxypropyl chain in the target compound reduces hydrophobicity (predicted logP ~2.1) compared to chlorophenyl (logP ~3.5) or adamantyl (logP ~5.0) groups .

Antimicrobial Potential: While sulfamoylphenyl analogs (e.g., 13a–e) exhibit direct antimicrobial effects, the target compound’s activity may depend on eukaryotic enzyme modulation .

Biological Activity

2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This compound features a chromene backbone, known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- CAS Number : 1269531-22-7

Anticancer Activity

Research indicates that compounds within the chromene class exhibit significant anticancer properties. Specifically, studies have shown that derivatives of 4H-chromenes can induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of cell cycle progression. For instance, a study demonstrated that various substituted 4H-chromenes led to G2/M phase arrest in cancer cell lines, effectively reducing cell proliferation and invasion capabilities .

Table 1: Anticancer Potency of Chromene Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 1.08 | HCT-116 | Apoptosis via caspase activation |

| Compound B | 1.48 | HepG2 | Cell cycle arrest at G2/M phase |

| Compound C | 0.75 | MCF-7 | Inhibition of tubulin polymerization |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens, including bacteria and fungi. The compound exhibits moderate inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria. Comparative studies have indicated that chromene derivatives often outperform traditional antibiotics in specific contexts .

Table 2: Antimicrobial Efficacy of Chromene Derivatives

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| Compound D | 21.3 | 1.95 | MRSA |

| Compound E | 20.6 | 3.9 | E. coli |

| Compound F | 18.0 | 5.0 | Candida albicans |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that chromene derivatives can inhibit key inflammatory markers such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), thereby reducing inflammation in vitro .

Table 3: Inhibitory Effects on Inflammatory Markers

| Compound | COX Inhibition (%) | LOX Inhibition (%) |

|---|---|---|

| Compound G | 65 | 70 |

| Compound H | 50 | 60 |

Case Studies

- Anticancer Study : A recent investigation into the effects of various chromene derivatives on MCF-7 breast cancer cells revealed that certain compounds not only inhibited cell growth but also induced apoptosis through the mitochondrial pathway, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Assessment : Another study evaluated the efficacy of chromene derivatives against a panel of bacterial strains, highlighting their superior activity against MRSA compared to conventional antibiotics like methicillin .

Q & A

Q. What are the established synthetic routes for 2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide, and what analytical methods validate its purity?

Synthesis typically involves condensation reactions between chromene-3-carboxaldehyde derivatives and substituted amines. For example, 4-oxo-4H-chromene-3-carboxaldehyde (a precursor) undergoes nucleophilic addition with 3-methoxypropylamine under controlled conditions . Post-synthesis, purity is validated via:

- HPLC (≥98% purity threshold) .

- Mass spectrometry for molecular weight confirmation (e.g., observed [M+H]⁺ peaks matching theoretical values) .

- Elemental analysis (CHN) to confirm stoichiometry .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For chromene derivatives, SHELX programs (e.g., SHELXL) are widely used for structure solution and refinement. Key parameters include:

- R-factor : <0.05 for high-resolution data .

- Moiety validation : Chromene rings and carboxamide groups are refined with anisotropic displacement parameters .

Example: A related chromene-carboxamide compound showed an octahedral geometry for metal complexes, validated via SHELX .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Strategies include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate selective effects .

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across targets. For example, a related chromene-carboxamide showed reversible inhibition of hMAO-B in crystallographic studies (PDB: 6FW0), but conflicting activity in cell-based assays .

- Data triangulation : Combine in vitro, in silico, and in vivo results to identify off-target interactions .

Q. What computational approaches are used to predict the structure-activity relationship (SAR) of this compound?

- Molecular docking : Utilizes crystal structures (e.g., PDB: 6FW0) to map interactions between the carboxamide group and enzyme active sites .

- QSAR modeling : Correlates substituent effects (e.g., methoxypropyl vs. nitro groups) with bioactivity. For instance, the 3-methoxypropyl moiety enhances solubility, while the chromene core influences π-π stacking .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in pharmacological assays .

Q. How is the compound’s stability assessed under varying experimental conditions (e.g., pH, temperature)?

- Accelerated stability studies : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

- pH-dependent NMR : Track protonation states of the amino and carboxamide groups in buffers (pH 2–10) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for crystalline forms) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

- Nanoparticle encapsulation : Use PLGA-based carriers to improve aqueous solubility .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS in rodent models .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data (e.g., NMR, IR) between synthetic batches?

- Batch comparison : Use principal component analysis (PCA) on FT-IR spectra to identify outlier batches .

- Crystallographic validation : Compare SC-XRD data of different batches to rule out polymorphic variations .

- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for NMR reproducibility .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 8.2 (s, 1H, chromene H), δ 3.4 (t, 2H, OCH₂) | |

| IR | 1670 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H) | |

| UV-Vis | λ_max = 320 nm (π→π* transition) |

Q. Table 2. Biological Activity Data Comparison

| Assay Type | IC₅₀ (μM) | Conflicting Observation | Resolution Strategy | Reference |

|---|---|---|---|---|

| Cytotoxicity | 12.5 | High activity in HeLa cells | Check ROS generation | |

| Anti-inflammatory | >50 | Low activity in RAW 264.7 | Test alternate cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.